molecular formula C8H6KN3O2 B2452333 Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate CAS No. 2138098-55-0

Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate

Cat. No.: B2452333
CAS No.: 2138098-55-0
M. Wt: 215.253
InChI Key: WNUIQZWBRBBMDZ-UHFFFAOYSA-M
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Description

Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate is a derivative of benzotriazole . Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms .


Synthesis Analysis

Benzotriazole derivatives are conveniently prepared from 1H-benzotriazole and are characterized by a huge synthetic potential . They are prepared as a mixture of two isomers – the 1H- and 2H-benzotriazole isomers .


Molecular Structure Analysis

The non-H atoms, excluding the benzotriazol-1-yl group, are almost coplanar . The dihedral angle formed between this plane and the benzotriazole ring is 79.12° .


Chemical Reactions Analysis

Benzotriazole is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .


Physical and Chemical Properties Analysis

Benzotriazole is readily available in large quantities and is inexpensive . It is stable under a variety of conditions . Most of benzotriazole derivatives are characterized by a long shelf-life .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: A study by Li Zhulai (2010) explored the optimal conditions for preparing 2-(1H-Benzotriazol-1-yl)acetonitrile, which is structurally related to Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate. The yield was found to be influenced by the deprotonation ability of the acid binding agent, with anhydrous potassium carbonate in ethyl acetate showing high efficiency (Li Zhulai, 2010).
  • Molecular Structure Analysis: The molecular structure of a related compound, Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, was synthesized and analyzed, revealing significant structural details and weak intermolecular interactions forming a three-dimensional network (Xiao-Xia Li & Zhonghui Chen, 2010).

Applications in Coordination Chemistry and Metal Complexes

  • Metal Coordination Complexes: Research by K. Shiu et al. (1989) demonstrated the use of Potassium hydridotris(benzotriazol-1-yl)borate in forming organotransition-metal complexes with group VI metal carbonyls, highlighting the ligand's utility in coordination chemistry (K. Shiu et al., 1989).
  • Construction of Zinc(II) Complexes: C. Liu et al. (2016) synthesized zinc(II) complexes using 1-[(benzotriazol-1-yl)methyl]-1H-imidazole, a compound closely related to this compound. These complexes had potential applications in various fields, including fluorescence properties (C. Liu et al., 2016).

Antibacterial and Antifungal Applications

  • Antibacterial Activity: K. Rani et al. (2021) synthesized derivatives of benzotriazole, including Ethyl-2-(1H-benzotriazol-1-yl)acetate, demonstrating antibacterial properties against various bacterial strains. This highlights the compound's potential in developing new antibacterial agents (K. Rani et al., 2021).
  • Antifungal Agents: M. P. Toraskar et al. (2009) explored the antifungal activity of azetidinones synthesized from Ethyl-1H-benzotriazol-1-acetate, showing effectiveness against C. albicans. This research signifies the potential use of benzotriazole derivatives in antifungal applications (M. P. Toraskar et al., 2009).

Mechanism of Action

The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Safety and Hazards

While specific safety and hazard information for Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate is not available, it’s important to handle all chemical compounds with care. Personal protective equipment/face protection should be worn to avoid ingestion and inhalation .

Future Directions

Benzotriazole methodology has grown from an obscure level to very high popularity . It has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies . It is being explored in organic synthesis as a synthetic auxiliary and catalyst as well in several reactions .

Properties

IUPAC Name

potassium;2-(benzotriazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.K/c12-8(13)5-11-7-4-2-1-3-6(7)9-10-11;/h1-4H,5H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUIQZWBRBBMDZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6KN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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